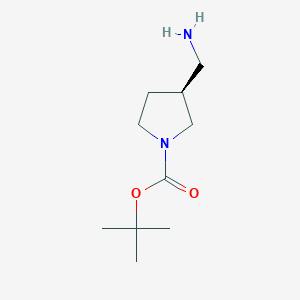

(S)-1-Boc-3-(aminomethyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCCBDIYOAFOGK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363899 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199175-10-5 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Boc-3-(aminomethyl)pyrrolidine: A Technical Guide for Advanced Drug Discovery

CAS Number: 199175-10-5

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral pyrrolidine derivative, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural architecture, featuring a stereodefined pyrrolidine ring, a protected amine functionality, and a reactive primary amine, renders it an invaluable building block for the synthesis of complex, high-value pharmaceutical agents. This technical guide provides an in-depth exploration of this versatile intermediate, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, strategic applications in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, a detailed representative synthetic protocol, and the underlying pharmacology of its derivatives. This document is designed to not only inform but also to empower researchers to leverage the full potential of this chiral synthon in their drug discovery endeavors.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical aspect in designing molecules with high target specificity and improved pharmacokinetic profiles.[3] The introduction of a chiral center, as seen in this compound, provides an essential tool for asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.[4] This specific derivative, with its orthogonally protected amines, offers synthetic chemists a high degree of control in multi-step syntheses, making it a preferred choice for the construction of complex molecular architectures.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in the laboratory. The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 199175-10-5 | [5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |

| Molecular Weight | 200.28 g/mol | [5] |

| Appearance | Yellow oil | [5] |

| Purity | ≥ 99% (HPLC) | [5] |

| Storage Conditions | 0-8°C | [5] |

| Synonyms | (S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, 3(S)-Aminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | [5] |

Application in the Synthesis of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists

A primary application of this compound is in the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[6] This receptor subtype is a well-validated target for the treatment of nicotine addiction and certain neurological disorders.[7] Varenicline (Chantix®), a partial agonist of the α4β2 nAChR, is a prominent example of a successful therapeutic developed from this line of research.[8] The (S)-pyrrolidine moiety of our title compound often serves as a key pharmacophoric element, interacting with specific residues within the receptor's binding pocket.

The synthetic strategy typically involves the coupling of the primary amine of this compound with a suitable aromatic or heteroaromatic moiety, which forms the other key pharmacophore for nAChR interaction. The Boc-protecting group on the pyrrolidine nitrogen prevents unwanted side reactions and can be removed at a later stage if necessary.

Representative Synthetic Protocol: Synthesis of a Novel Pyridinyl-Pyrrolidine Derivative

The following protocol is a representative example of how this compound can be utilized in the synthesis of a potential α4β2 nAChR modulator. This protocol is based on established synthetic methodologies for similar compounds and serves as a validated starting point for further research and optimization.

Reaction Scheme:

Step-by-Step Methodology:

-

Step 1: Synthesis of tert-butyl (S)-3-(((5-nitropyridin-2-yl)amino)methyl)pyrrolidine-1-carboxylate (Intermediate 1)

-

To a solution of this compound (1.0 eq.) in dimethyl sulfoxide (DMSO), add 2-chloro-5-nitropyridine (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. The causality for using a high boiling polar aprotic solvent like DMSO is to facilitate the SNAr reaction, which is often sluggish. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of (S)-N-((pyrrolidin-3-yl)methyl)-5-nitropyridin-2-amine (Intermediate 2)

-

Dissolve Intermediate 1 (1.0 eq.) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (10 eq.) dropwise. The Boc group is labile under strong acidic conditions, and TFA is a common and effective reagent for this deprotection.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is typically obtained as a TFA salt and can be used in the next step without further purification.

-

-

Step 3: Synthesis of (S)-N2-((pyrrolidin-3-yl)methyl)pyridine-2,5-diamine (Final Compound)

-

To a solution of Intermediate 2 (TFA salt) (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.). The reduction of an aromatic nitro group is a classic transformation, and the Fe/NH₄Cl system is a mild and effective method.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by chromatography if necessary.

-

Mechanism of Action: α4β2 nAChR Partial Agonism

The synthesized pyridinyl-pyrrolidine derivatives are designed to act as partial agonists at the α4β2 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in the brain's reward pathway.

In the context of nicotine addiction, nicotine acts as a full agonist at the α4β2 nAChR, leading to a robust release of dopamine in the mesolimbic pathway, which reinforces the rewarding effects of smoking.[9] A partial agonist, such as varenicline or the derivatives synthesized from this compound, binds to the same receptor but elicits a weaker response.[8] This moderate, sustained dopamine release helps to alleviate craving and withdrawal symptoms. Furthermore, by occupying the receptor's binding site, the partial agonist competitively inhibits the binding of nicotine, thereby reducing the rewarding effects of smoking if the individual relapses.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation.[10] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of pharmacologically active compounds, particularly α4β2 nicotinic acetylcholine receptor modulators. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the development of novel therapeutics for nicotine addiction and other neurological disorders. The representative synthetic protocol and mechanistic insights provided in this guide are intended to facilitate its effective use in drug discovery programs.

References

- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the conformation of drugs. Journal of medicinal chemistry, 52(21), 6752–6756.

- Benowitz, N. L. (2010). Nicotine addiction. The New England journal of medicine, 362(24), 2295–2303.

- Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., Arnold, E. P., Huang, J., ... & Sands, S. B. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of medicinal chemistry, 48(10), 3474–3477.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- This compound. J&K Scientific. (n.d.).

- Cahill, K., Lindson-Hawley, N., Thomas, K. H., Fanshawe, T. R., & Lancaster, T. (2016). Nicotine receptor partial agonists for smoking cessation.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.

Sources

- 1. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 2. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine: A Key Chiral Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount for ensuring therapeutic efficacy and safety. Among the privileged scaffolds utilized by medicinal chemists, the pyrrolidine ring system holds a position of prominence. Its conformational rigidity and the ability to project substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that can selectively interact with biological targets. (S)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral derivative of this scaffold, has emerged as a particularly valuable and versatile building block.[1][2]

This technical guide offers a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental physicochemical properties, explore the rationale behind its synthesis and analytical characterization, and highlight its significant applications in the synthesis of bioactive molecules. The insights provided herein are grounded in established scientific principles and aim to equip the reader with a robust understanding of this key synthetic intermediate.

Physicochemical and Structural Properties

This compound is a chiral molecule distinguished by a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a primary aminomethyl substituent at the C3 position in the (S)-configuration. The Boc protecting group is a cornerstone of modern organic synthesis, offering stability under a wide range of reaction conditions while being readily removable under acidic conditions. This feature allows for the selective manipulation of the primary amine, making it a crucial intermediate in multi-step syntheses.[1][2]

The presence of both a protected secondary amine within the ring and a free primary amine provides two distinct points for chemical modification, a feature that synthetic chemists leverage to construct complex molecular architectures.[1] Its typical appearance is as a colorless to yellow oil or liquid.[1][3]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| Molecular Weight | 200.28 g/mol | [1][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3] |

| CAS Number | 199175-10-5 | [1][3] |

| Appearance | Colorless to yellow oil/liquid | [1][3] |

| Storage Conditions | 0-8°C or 2-8°C | [1][3] |

| Purity (Typical) | ≥ 95% (HPLC) |

Chemical Structure and Synthesis

The strategic value of this compound lies in its defined stereochemistry and the orthogonal reactivity of its functional groups. The Boc-protected nitrogen is relatively inert, allowing for reactions to be selectively carried out on the primary amine.

Caption: Chemical structure of this compound.

Synthetic Approach: A Rationale-Driven Protocol

A common synthetic route to this compound starts from a readily available chiral precursor, such as 3-pyrrolidinecarboxylic acid.[4] The following is a representative, multi-step protocol that illustrates the key transformations.

Caption: A typical synthetic workflow for this compound.

Experimental Protocol:

-

Boc Protection of the Pyrrolidine Nitrogen:

-

Rationale: The initial step involves protecting the secondary amine of the starting material to prevent it from interfering in subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high efficiency and the formation of clean byproducts.

-

Procedure: Dissolve 3-pyrrolidinecarboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction. Cool the mixture in an ice bath and add Boc₂O portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Acidify the mixture and extract the N-Boc protected product.

-

-

Amide Formation:

-

Rationale: The carboxylic acid functionality is converted to a primary amide, which will serve as a precursor to the aminomethyl group. This is typically achieved using a peptide coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source.

-

Procedure: Dissolve the N-Boc protected acid in an anhydrous aprotic solvent like dichloromethane (DCM). Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA). Stir for a short period to allow for the activation of the acid, then introduce a source of ammonia (e.g., ammonia in methanol or ammonium chloride with a base). Monitor the reaction for the consumption of the starting material.

-

-

Reduction of the Amide:

-

Rationale: The final key transformation is the reduction of the primary amide to the corresponding primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.

-

Procedure: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF). Cool the suspension in an ice bath. Slowly add a solution of the amide from the previous step in the same solvent. After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating. Quench the reaction carefully by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the crude product, which can then be purified by column chromatography.

-

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric integrity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the chemical purity of the compound.[1] For determining the enantiomeric excess, a chiral stationary phase is required.[5] This allows for the separation of the (S) and (R) enantiomers.

-

Gas Chromatography (GC): GC can also be used to determine chemical purity.[5] For chiral analysis, derivatization with a chiral reagent may be necessary to facilitate separation on a chiral column.[5]

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural elucidation, confirming the connectivity of atoms and the presence of the Boc group and other key structural features.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is demonstrated by its incorporation into a wide range of biologically active molecules. Its defined stereochemistry and versatile functional groups make it a valuable asset in the synthesis of pharmaceuticals.

-

Intermediates for Neurological Disorder Therapeutics: This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][6]

-

Peptide Chemistry: It is used in peptide synthesis to create peptidomimetics, which can enhance the stability and bioavailability of peptide-based therapeutics.[1][2]

-

Chiral Building Blocks: As an enantiomerically pure compound, it serves as a foundational element in the construction of complex chiral molecules, which is essential in the pharmaceutical industry to ensure target specificity and reduce off-target effects.[1][6]

-

Scaffold for Novel Chemical Entities: The pyrrolidine ring provides a rigid core that can be elaborated upon to explore new chemical space in the search for novel drug candidates.

Conclusion

This compound is a high-value chiral building block with significant applications in medicinal chemistry and drug discovery. Its well-defined stereochemistry, coupled with the orthogonally protected amine functionalities, provides a robust platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile intermediates like this compound in the drug discovery pipeline is set to increase.

References

- This compound. Chem-Impex. [Link]

- (S)-1-Boc-3-(aminometil)pirrolidina. Chem-Impex. [Link]

- Boc-(S)-3-amino-2-oxo-1-pyrrolidine-acetic acid. Chem-Impex. [Link]

- (R)-1-Boc-3-(aminomethyl)pyrrolidine. Chem-Impex. [Link]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

The Alchemical Chameleon: An In-Depth Technical Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine

For the Modern Alchemists in Drug Discovery: A Senior Application Scientist's Perspective on a Key Chiral Building Block

In the intricate tapestry of modern medicinal chemistry, certain molecules emerge as pivotal threads, weaving their way into the core of novel therapeutic agents. (S)-1-Boc-3-(aminomethyl)pyrrolidine is one such molecule—a chiral chameleon of sorts, offering a unique combination of a rigid pyrrolidine scaffold, a strategically placed primary amine, and the versatile Boc protecting group. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple datasheet to provide a deep, practical understanding of this compound's chemical properties, its strategic applications, and the nuanced experimental considerations that underpin its successful use in the laboratory.

Core Identity and Physicochemical Landscape

This compound, systematically named tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate, is a synthetic organic compound that has garnered significant attention as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its utility stems from the presence of a chiral pyrrolidine ring, a primary amine nucleophile, and the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1]

Structural and Physical Characteristics

The fundamental properties of this compound are summarized in the table below. It is noteworthy that while often described as a yellow oil, it can also exist as a solid, a discrepancy that may be attributed to its potential to form various salt forms or the presence of residual solvents.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3][4] |

| Molecular Weight | 200.28 g/mol | [1][3][4] |

| CAS Number | 199175-10-5 | [1][3] |

| Appearance | Yellow oil or solid | [1] |

| Melting Point | 206-210 °C (as a solid) | [5][6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][5][6] |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, methanol, ethyl acetate). |

The Heart of Reactivity: The Boc Protecting Group

Understanding the chemical behavior of this compound is intrinsically linked to the nature of the Boc protecting group. This carbamate is the cornerstone of its application, allowing for the selective masking of the pyrrolidine nitrogen's nucleophilicity and basicity. This enables chemists to perform modifications on the primary aminomethyl group without unintended side reactions at the ring nitrogen.

The Logic of Protection and Deprotection

The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. However, its true elegance lies in its facile removal under acidic conditions. This orthogonality is a critical principle in multi-step organic synthesis.

The mechanism of Boc deprotection is an acid-catalyzed elimination. Protonation of the carbonyl oxygen is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.

Caption: Mechanism of Boc deprotection.

Experimental Protocol: Boc Deprotection

A standard and reliable method for the removal of the Boc group involves the use of trifluoroacetic acid (TFA) in a chlorinated solvent.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, (S)-3-(aminomethyl)pyrrolidine.

Causality Behind Choices:

-

DCM as Solvent: DCM is an excellent solvent for both the starting material and the resulting salt, and its low boiling point facilitates easy removal.

-

TFA as Acid: TFA is a strong acid that effectively cleaves the Boc group and is volatile, making its removal straightforward.

-

Excess Acid: An excess of acid ensures the complete and rapid removal of the Boc group.

-

Aqueous Workup: The basic wash is crucial to neutralize the acidic TFA and liberate the free amine from its salt form.

Spectroscopic Signature: Deciphering the Molecular Structure

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from closely related compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 3.20-3.60 (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen (C2-H and C5-H). The complexity of this multiplet arises from the diastereotopic nature of these protons and the conformational flexibility of the five-membered ring.

-

δ 2.60-2.80 (m, 2H): Protons of the aminomethyl group (-CH₂NH₂).

-

δ 2.20-2.40 (m, 1H): Proton at the chiral center (C3-H).

-

δ 1.80-2.00 (m, 1H) & 1.50-1.70 (m, 1H): Diastereotopic protons on the C4 position of the pyrrolidine ring.

-

δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group. This sharp singlet is a characteristic signature.

-

δ 1.30 (br s, 2H): Protons of the primary amine (-NH₂). This signal is often broad and its chemical shift can vary with concentration and temperature.

¹³C NMR (100 MHz, CDCl₃):

-

δ 154.7: Carbonyl carbon of the Boc group.

-

δ 79.2: Quaternary carbon of the tert-butyl group.

-

δ 50.0, 46.5: Carbons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5). The exact assignment can be complex.

-

δ 45.0: Carbon of the aminomethyl group (-CH₂NH₂).

-

δ 38.0: Chiral carbon of the pyrrolidine ring (C3).

-

δ 30.0: Methylene carbon of the pyrrolidine ring (C4).

-

δ 28.5: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

-

~3360 cm⁻¹ (N-H stretch): Characteristic of the primary amine.

-

~2970 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.

-

~1690 cm⁻¹ (C=O stretch): Strong absorption from the carbonyl of the Boc group.

-

~1410 cm⁻¹ (C-N stretch): Stretching vibration of the C-N bonds.

Mass Spectrometry (MS)

-

[M+H]⁺ = 201.16: The expected protonated molecular ion peak in positive-ion mode electrospray ionization (ESI+).

-

[M-Boc+H]⁺ = 101.11: A common fragment corresponding to the loss of the Boc group.

-

[M-tBu+H]⁺ = 145.10: Fragmentation involving the loss of the tert-butyl group.

Synthesis: Crafting the Chiral Scaffold

The enantiomerically pure this compound is typically synthesized from a readily available chiral starting material. A common and efficient route starts from (S)-3-pyrrolidinecarboxylic acid.[8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1514454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 6. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Page loading... [guidechem.com]

A Senior Application Scientist's Guide to the Synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine: Strategies and Methodologies

Introduction: The Strategic Importance of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Modern Drug Discovery

This compound is a cornerstone chiral building block in contemporary medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with a strategically placed primary amine, offers a versatile platform for constructing complex molecular architectures with precise three-dimensional orientations. This enantiomerically pure intermediate is integral to the development of a wide array of therapeutic agents, particularly those targeting neurological disorders and for applications in peptide chemistry where it can enhance the stability and bioavailability of peptide-based drugs.[1] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for sequential and controlled synthetic transformations, a critical aspect in multi-step drug synthesis.[1]

This technical guide provides an in-depth exploration of the principal synthetic pathways to this compound, offering not just procedural details but also the underlying strategic considerations that guide the choice of a particular route. We will delve into the nuances of chiral pool synthesis, asymmetric methodologies, and biocatalytic innovations, providing detailed protocols and comparative data to empower researchers and drug development professionals in their synthetic endeavors.

Part 1: Chiral Pool Synthesis - Leveraging Nature's Asymmetry

Chiral pool synthesis is a powerful and often cost-effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[2][3] For the synthesis of this compound, the amino acids L-aspartic acid and L-glutamic acid serve as excellent and inexpensive chiral precursors.

Synthesis from L-Aspartic Acid

This pathway leverages the inherent stereochemistry of L-aspartic acid to establish the desired (S)-configuration at the C3 position of the pyrrolidine ring. The synthesis involves a series of well-established transformations, including reduction, cyclization, and functional group manipulations.

Experimental Protocol: Synthesis from L-Aspartic Acid

Step 1: Reduction of N-Boc-L-Aspartic Acid Dimethyl Ester

-

N-Boc Protection and Esterification: To a suspension of L-aspartic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Concentrate the mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., dioxane/water) and add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaHCO₃). Stir until the reaction is complete. Extract the product with an organic solvent and purify to obtain N-Boc-L-aspartic acid dimethyl ester.

-

Reduction to Diol: Dissolve the N-Boc-L-aspartic acid dimethyl ester in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C and slowly add a reducing agent, for example, lithium borohydride (LiBH₄). Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with an aqueous acid solution and extract the product, (S)-1-Boc-pyrrolidine-3,4-diol.

Step 2: Mesylation and Azide Displacement

-

Mesylation: Dissolve the diol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0 °C until the diol is fully converted to the dimesylate.

-

Azide Formation: Dissolve the crude dimesylate in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the mixture to facilitate the SN2 reaction, forming the corresponding diazide.

Step 3: Reductive Cyclization and Final Product Formation

-

Reduction and Cyclization: Dissolve the diazide in a suitable solvent like methanol. Add a catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere. This step reduces the azides to amines, which then undergo intramolecular cyclization to form the pyrrolidine ring.

-

Final Product: The resulting product is this compound. The crude product can be purified by column chromatography on silica gel.

Synthesis from L-Glutamic Acid

An alternative and widely used chiral pool approach starts from L-glutamic acid. This pathway involves a key intramolecular cyclization step to form a pyroglutamate intermediate.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Preparation of N-Boc-L-pyroglutamic Acid Ethyl Ester

-

Esterification and Cyclization: L-glutamic acid is first esterified, typically by refluxing in ethanol with a catalytic amount of acid, to yield diethyl L-glutamate. This is followed by heating to induce intramolecular cyclization to form L-pyroglutamic acid ethyl ester.

-

N-Boc Protection: The secondary amine of the pyroglutamate is then protected with a Boc group using (Boc)₂O and a base like 4-dimethylaminopyridine (DMAP) to yield N-Boc-L-pyroglutamic acid ethyl ester.

Step 2: Reduction of the Lactam and Ester

-

Reduction: The N-Boc-L-pyroglutamic acid ethyl ester is dissolved in an anhydrous solvent like THF and treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) at low temperature. This reduces both the lactam and the ester functionalities to the corresponding amine and alcohol, yielding (S)-1-Boc-3-hydroxymethyl-pyrrolidine.

Step 3: Conversion of the Hydroxyl Group to the Aminomethyl Group

-

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by mesylation or tosylation. Dissolve the alcohol in DCM, cool to 0 °C, and add triethylamine followed by methanesulfonyl chloride.

-

Nucleophilic Substitution with Azide: The resulting mesylate is then reacted with sodium azide in DMF to produce (S)-1-Boc-3-(azidomethyl)pyrrolidine.

-

Reduction of the Azide: The azide is reduced to the primary amine via catalytic hydrogenation with Pd/C in methanol under a hydrogen atmosphere to yield the final product, this compound.

Visualizing the Chiral Pool Pathways

Sources

A Senior Application Scientist's Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine: From Sourcing to Synthesis

Abstract

(S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS No. 199175-10-5) has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique structural motif, featuring a protected pyrrolidine ring with a primary amine, offers a versatile scaffold for creating complex molecular architectures with significant therapeutic potential. The pyrrolidine ring itself is a common feature in numerous FDA-approved drugs, highlighting its importance in designing molecules with favorable pharmacological properties.[1][2] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, quality control considerations, and synthetic applications of this crucial intermediate. We will explore the nuances of supplier selection, critical analytical methods for quality assurance, and provide actionable insights into its use in synthetic workflows.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in drug discovery due to its ability to impart favorable properties such as increased aqueous solubility, metabolic stability, and three-dimensional complexity, which can enhance binding to biological targets.[1] Its prevalence in a wide array of bioactive molecules, from antiviral agents like Telaprevir to antihypertensives such as Captopril, underscores the enduring value of this scaffold.[2][3]

This compound, specifically, offers two key functionalities for synthetic elaboration: a Boc-protected secondary amine within the pyrrolidine ring and a primary aminomethyl group. The tert-butoxycarbonyl (Boc) protecting group provides robust protection under a variety of reaction conditions while being readily removable under mild acidic conditions, making it ideal for multi-step syntheses.[4] The chiral center at the 3-position is critical for enantioselective interactions with biological targets, a fundamental requirement in modern drug design to maximize efficacy and minimize off-target effects.[4]

This guide will navigate the practical considerations a researcher must address when incorporating this building block into a drug discovery program, from initial procurement to final product synthesis.

The Commercial Landscape: Sourcing and Supplier Qualification

The reliable supply of starting materials is the bedrock of any successful research and development program. The commercial availability of this compound is robust, with a range of suppliers catering to different scales of demand, from laboratory research to bulk manufacturing.

Prominent Commercial Suppliers

A survey of the market reveals several key suppliers known for providing chemical building blocks to the pharmaceutical and life science industries. These can be broadly categorized as follows:

-

Global Research-Scale Suppliers: These companies offer a wide catalog of compounds in smaller quantities, ideal for initial discovery and process development. They typically provide extensive online documentation and rapid delivery.

-

Sigma-Aldrich (Merck): A leading global supplier with comprehensive product listings, including various grades and purities of this compound.[5][6][7][8]

-

Chem-Impex: A well-regarded supplier specializing in chiral building blocks and intermediates for the pharmaceutical industry.[4][9][10]

-

Fisher Scientific: A major distributor offering products from various manufacturers, including Sigma-Aldrich.[11]

-

-

Bulk and Commercial-Scale Suppliers: For later-stage development and manufacturing, it is crucial to engage with suppliers who can provide larger quantities with consistent quality and appropriate regulatory support.

-

Echemi: A platform connecting buyers with multiple manufacturers, offering competitive pricing for bulk quantities of pharmaceutical intermediates.[12]

-

Oceanic Pharmachem: An experienced exporter and supplier of APIs and bulk drug intermediates, offering contract manufacturing solutions.[13]

-

Thomasnet: A platform to connect with various chemical manufacturers and distributors, some of whom specialize in pharmaceutical intermediates.[14]

-

Wego Chemical Group: A distributor of organic intermediate chemicals with a global presence.[15]

-

A Framework for Supplier Qualification

Selecting a supplier involves more than just comparing prices. A rigorous qualification process is essential to mitigate risks to project timelines and outcomes. The following workflow provides a structured approach to supplier selection.

Caption: A logical workflow for qualifying a new supplier.

A critical step in this process is the request and review of a Certificate of Analysis (CoA). The CoA provides lot-specific data on purity, identity, and other relevant parameters. It is imperative to perform in-house analytical testing on a sample to verify the supplier's claims.

Quality Control and Analytical Specifications

Ensuring the chemical and stereochemical purity of this compound is paramount for the reproducibility of synthetic reactions and the quality of the final drug substance. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 199175-10-5 | [4][5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [4][5] |

| Molecular Weight | 200.28 g/mol | [4][5] |

| Appearance | Yellow oil or liquid | [4][5] |

| Storage Temperature | 2-8°C | [5] |

Recommended Analytical Methods

A comprehensive analysis should confirm the structure, assess chemical purity, and determine the enantiomeric excess.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

-

¹H NMR: The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically around 1.4-1.5 ppm. The protons on the carbon alpha to the nitrogen will exhibit a downfield shift upon protection. The presence of the aminomethyl group and the pyrrolidine ring protons should also be confirmed.

-

¹³C NMR: The spectrum will confirm the presence of all 10 carbon atoms in the molecule. The carbonyl carbon of the Boc group is a key signal to identify.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.

-

Reversed-Phase HPLC (RP-HPLC): Used to determine chemical purity by separating the main component from any non-chiral impurities. Purity levels of ≥95% are common for standard grades, with higher purities (≥99%) available.[4][5]

-

Chiral HPLC: This is a critical analysis to determine the enantiomeric excess (e.e.). A chiral stationary phase is used to separate the (S)- and (R)-enantiomers. For pharmaceutical applications, an e.e. of >99% is typically required.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Representative Experimental Protocol: Purity Determination by HPLC

This protocol provides a general method for assessing the chemical purity of this compound. Method optimization may be required based on the specific instrument and column used.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

-

Analysis: Inject 10 µL of the sample solution and integrate the peak areas to calculate the percentage purity.

Synthetic Applications in Drug Discovery

This compound is a versatile intermediate used in the synthesis of a variety of therapeutic agents. Its bifunctional nature allows it to be incorporated into larger molecules through reactions at the primary amine, followed by deprotection and further functionalization of the pyrrolidine nitrogen, or vice versa.

Role as a Chiral Building Block

The pyrrolidine moiety is a key component in many drugs targeting various diseases. For instance, it is found in DPP-4 inhibitors used for type 2 diabetes, such as Linagliptin and Sitagliptin, although the specific substitution pattern may vary.[16][17][18] The presence of the chiral aminomethyl group makes this building block particularly useful for creating compounds that require specific stereochemistry for their biological activity.

Representative Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and stereospecific route starts from a readily available chiral starting material like (S)-3-hydroxypyrrolidine or a derivative.

Caption: A common synthetic route to the target compound.

Discussion of Synthesis and Potential Impurities:

The activation of the hydroxyl group (e.g., via mesylation or tosylation) is a critical step. Incomplete reaction can leave unreacted starting material, while side reactions like elimination can occur if the conditions are not carefully controlled (e.g., by maintaining low temperatures).[19] The subsequent azide substitution and reduction are generally high-yielding. However, incomplete reduction can result in residual azide, which is a safety concern and can interfere with subsequent reactions. The final product should be carefully purified, often by column chromatography, to remove any process-related impurities.[19]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and ensure the safety of personnel.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C, as recommended by suppliers.[5] It should be protected from moisture and light.

-

Safety: this compound is classified as an irritant and may be harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).

Conclusion and Future Outlook

This compound is a high-value, versatile building block for the synthesis of complex, chiral molecules in drug discovery. Its strategic importance is well-established, and its commercial availability is robust. For researchers and drug development professionals, a thorough understanding of the supplier landscape, rigorous quality control, and the nuances of its synthetic application are key to successful and reproducible outcomes. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of chiral intermediates like this compound will undoubtedly expand, making the principles outlined in this guide increasingly relevant.

References

- Borregaard. Pharma intermediates solutions from Borregaard.

- G. Poyraz, et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023.

- Thomasnet. Intermediates Suppliers.

- CHEMISTRY & BIOLOGY INTERFACE. An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.

- Wego Chemical Group. Pharmaceutical Intermediates | Chemicals Supplier and Distribution.

- Drugs.com. List of Pyrrolidine anticonvulsants.

- A. Kumar, et al. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 2022.

- ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022.

- S. G. Kauthale, et al. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 2016.

- Greener Chemistry. Use of Transaminase Towards Greener Manufacturing of Sitagliptin.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- ResearchGate. Patented procedure of linagliptin synthesis.

- Chinese Pharmaceutical Journal. Synthesis of Related Substances of Linagliptin.

- ResearchGate. Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Google Patents. Process for the preparation of Linagliptin.

- NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

- NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- C&EN. Greener Reaction Conditions Award | Merck & Co. and Codexis.

- ResearchGate. Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes.

- Google Patents. A novel process for the preparation of sitagliptin.

- PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- ResearchGate. A Greener, Biocatalytic Manufacturing Route to Sitagliptin.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (S)-3-(Aminomethyl)-1-Boc-pyrrolidine 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 7. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 8. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Sigma Aldrich 1-Boc-3-(aminomethyl)pyrrolidine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. Oceanic Pharmachem | Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused [oceanicpharmachem.com]

- 14. thomasnet.com [thomasnet.com]

- 15. Pharmaceutical Intermediates | Chemicals Supplier and Distribution | Wego Chemical Group [wegochem.com]

- 16. cbijournal.com [cbijournal.com]

- 17. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistryforsustainability.org [chemistryforsustainability.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

(S)-1-Boc-3-(aminomethyl)pyrrolidine price per gram

An In-Depth Technical Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine: Synthesis, Characterization, Pricing, and Application for Drug Discovery Professionals

Abstract

This compound, a chiral pyrrolidine derivative, has emerged as a cornerstone building block in modern medicinal chemistry. Its unique structural motif, featuring a Boc-protected nitrogen and a primary aminomethyl side chain at a defined stereocenter, offers immense versatility for constructing complex molecular architectures. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, presents a detailed synthetic and purification workflow, outlines rigorous analytical characterization protocols, explores its critical applications in drug discovery, and provides a transparent analysis of its commercial pricing and availability.

Introduction: The Strategic Value of a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems, a critical factor for enhancing binding affinity and selectivity.[2] this compound (CAS No: 199175-10-5) is particularly valuable due to its stereochemical purity and bifunctional nature. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for controlled, sequential reactions, while the primary amine serves as a key handle for introducing diverse functionalities.[3][4] This makes it an indispensable intermediate for synthesizing enantiomerically pure compounds, which is essential for ensuring therapeutic efficacy and safety.[3] Its applications span from peptide chemistry, where it enhances stability, to the development of novel therapeutics targeting neurological disorders.[3][4]

Physicochemical & Safety Profile

Understanding the fundamental properties and handling requirements of this reagent is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The compound is typically supplied as a yellow oil or a solid, and its key properties are summarized below.[3]

| Property | Value | Source(s) |

| CAS Number | 199175-10-5 | [3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [3] |

| Molecular Weight | 200.28 g/mol | [3] |

| Appearance | Yellow oil / Solid | [3] |

| Purity | ≥98-99% (HPLC) | [3][5] |

| Storage Conditions | 0-8°C | [3][5] |

| Synonyms | (S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | [3] |

| InChI Key | OGCCBDIYOAFOGK-MRVPVSSYSA-N | [6] |

| SMILES | CC(C)(C)OC(=O)N1CCC1 |

Safety & Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7][8] Handling should occur in a well-ventilated area or a chemical fume hood.[7][8][9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing fumes/mist/vapors), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]

-

Storage Class: Combustible Solid.

Synthesis and Purification: A Validated Workflow

While multiple synthetic routes exist, a common and reliable pathway involves the reduction of a nitrile derived from a chiral precursor. This section details a representative synthesis and the critical subsequent purification steps.

Synthetic Pathway

The synthesis begins with commercially available (S)-1-Boc-3-cyanopyrrolidine. The causality behind this choice is the established stereochemistry of the starting material, which ensures the desired enantiomer of the final product. The key transformation is the reduction of the nitrile group to a primary amine.

Caption: Synthetic workflow from nitrile to amine.

Detailed Experimental Protocol: Reduction

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-1-Boc-3-cyanopyrrolidine (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous ethanol or tetrahydrofuran (THF). The choice of an anhydrous solvent is critical to prevent premature quenching of the highly reactive reducing agent.

-

Reducing Agent: Add Raney Nickel (catalytic amount) to the solution.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[10] The Celite pad is essential for safely removing the fine, often pyrophoric, Raney Nickel.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Strategy

Purification of chiral amines requires careful consideration to maintain enantiomeric purity. Column chromatography is the most common method.

Caption: Decision tree for purification and analysis.

Protocol: Column Chromatography

-

Stationary Phase: Prepare a column with silica gel.

-

Eluent System: A gradient eluent system is often effective. A typical system starts with dichloromethane (DCM) and gradually increases the polarity by adding methanol (MeOH). The addition of a small amount of ammonium hydroxide (e.g., 0.5-1%) to the eluent is a field-proven technique to prevent the amine from streaking on the acidic silica gel, leading to better separation.

-

Execution: Dissolve the crude product in a minimal amount of the eluent, load it onto the column, and begin elution.

-

Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization for Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the compound, which is non-negotiable in drug development.[11]

| Analytical Technique | Parameter Measured | Typical Results & Rationale |

| ¹H NMR | Structural Confirmation | Verifies the presence of all protons, including the characteristic Boc group singlet (~1.4 ppm) and pyrrolidine ring protons. Confirms the molecular structure.[11] |

| ¹³C NMR | Carbon Skeleton Confirmation | Confirms the number and type of carbon environments, providing further structural validation. |

| Mass Spectrometry (MS) | Molecular Weight | Confirms the molecular weight (200.28 g/mol ) and provides fragmentation patterns for structural elucidation.[11] |

| Chiral HPLC | Enantiomeric Excess (ee) & Purity | The most critical test. It separates the (S) and (R) enantiomers, quantifying the enantiomeric excess to ensure stereochemical purity (typically ≥99%). Also provides chemical purity data.[3][11] |

Protocol: Enantiomeric Excess Determination by Chiral HPLC

The rationale for this protocol is to directly separate the enantiomers for accurate quantification.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column is required (e.g., Chiralcel OD-H or similar). The choice of column is the most critical parameter for achieving separation.[12]

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of an amine modifier like triethylamine (0.2%) is a common starting point.[11] The modifier improves peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the molecule absorbs (e.g., ~210-220 nm, as the Boc-carbamate has a weak chromophore).

-

Analysis: Inject a solution of the sample. The retention times of the (S) and (R) enantiomers will differ. Calculate the enantiomeric excess using the peak areas: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block used to synthesize a wide array of bioactive molecules.[3][5] Its incorporation can influence potency, selectivity, and pharmacokinetic properties.

-

Scaffold for Targeted Therapies: The pyrrolidine ring serves as a rigid scaffold to orient functional groups in precise three-dimensional space, which is critical for interacting with biological targets like enzymes and receptors.[2]

-

Neurological Disorders: It is a key intermediate in the synthesis of agents targeting the central nervous system.[3][4] For instance, derivatives have been explored as ligands for serotonin (5-HT6) and dopamine (D3) receptors, which are implicated in cognitive and psychiatric disorders.[13]

-

Peptide Chemistry: The aminomethyl group can be used to extend peptide chains or to cyclize them. The pyrrolidine structure can act as a proline mimic, inducing specific turns in the peptide backbone, which can enhance stability against enzymatic degradation and improve bioavailability.[3]

-

Asymmetric Synthesis: As a chiral building block, it allows for the stereocontrolled synthesis of complex target molecules, avoiding the need for difficult chiral separations later in the synthetic sequence.[14]

Commercial Availability and Price Analysis

The price of this compound is a key consideration for researchers, particularly for large-scale synthesis. The cost is influenced by purity, quantity, and supplier. The price per gram typically decreases significantly with increasing purchase quantity.

| Supplier | Quantity | Price (USD) | Price per Gram (USD) |

| Chem-Impex | 250 mg | $43.87 | $175.48 |

| Chem-Impex | 1 g | $92.54 | $92.54 |

| Chem-Impex | 5 g | $326.19 | $65.24 |

| Chem-Impex | 25 g | $1,143.91 | $45.76 |

| Sigma-Aldrich | 500 mg | $112.50 (List: $150.00) | $225.00 |

Note: Prices are based on data retrieved in early 2026 and are subject to change. Organizational and contract pricing may vary.[3][15]

The significant premium for smaller quantities reflects the costs of packaging, quality control, and distribution for research-scale amounts. For process development and scale-up campaigns, requesting bulk quotes is highly recommended.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry, protected functionality, and versatile reactivity provide chemists with a reliable and powerful building block for synthesizing the next generation of therapeutics. This guide has provided the core technical knowledge—from synthesis and purification to analysis and pricing—required for its confident and strategic implementation in research and development programs.

References

- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.

- Chiral Drug Separ

- Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- MSDS - Safety D

- (s)-(-)-N-Boc-3-aminopyrrolidine, min 98%, 100 grams.

- Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. National Institutes of Health (NIH). [Link]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

- 1-Boc-pyrrolidine Spectra. SpectraBase. [Link]

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health (NIH). [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Sigma Aldrich 1-Boc-3-(aminomethyl)pyrrolidine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of (S)-1-Boc-3-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and risk mitigation strategies for (S)-1-Boc-3-(aminomethyl)pyrrolidine. As a chiral building block integral to medicinal chemistry and organic synthesis, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols grounded in established chemical safety principles.

Compound Profile and Physicochemical Properties

This compound is a chiral pyrrolidine derivative featuring a primary amine functional group and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.[1][2] This structure makes it a valuable intermediate for introducing the aminomethyl-pyrrolidine scaffold in the synthesis of complex bioactive molecules, particularly in pharmaceutical development.[1][2]

It is crucial to distinguish between the specific stereoisomer and the racemic mixture, as physical properties can vary.

| Identifier | This compound | Racemic 1-Boc-3-(aminomethyl)pyrrolidine |

| Synonyms | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate |

| CAS Number | 199175-10-5[3] | 270912-72-6[4] |

| Molecular Formula | C₁₀H₂₀N₂O₂[3] | C₁₀H₂₀N₂O₂[4] |

| Molecular Weight | 200.28 g/mol [3] | 200.28 g/mol [4] |

| Appearance | Colorless to yellow oil or liquid[1][5] | Solid[4][6] |

| Boiling Point | ~280.3 °C (Predicted)[3] | Not specified (solid) |

| Melting Point | Not applicable (liquid) | 206-210 °C[4][6] |

| Storage Temperature | 2-8°C[1][5] | 2-8°C[4][6] |

Insight from the Scientist: The difference in physical state (liquid vs. solid) between the chiral and racemic forms is a critical handling consideration. The solid nature of the racemate may present dust inhalation risks not present with the liquid enantiomer, while the liquid form may have a higher vapor pressure. Always verify the Certificate of Analysis (CofA) for the specific batch you are using.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of this chemical. The primary hazards are associated with its basicity (typical of amines) and its potential biological effects upon ingestion.

GHS Pictograms:

GHS pictograms for this compound.

Signal Word: Warning [4][5][6]

Hazard Statements (H-Codes):

| Code | Statement | Scientific Rationale |

| H302 | Harmful if swallowed[4][5][6] | The primary amine and pyrrolidine ring are common pharmacophores. Ingestion could lead to unforeseen interactions with biological systems, resulting in acute toxicity. The exact mechanism is not well-documented, necessitating caution. |

| H319 | Causes serious eye irritation[4][5][6] | Amines are alkaline and can act as chemical irritants or bases upon contact with the moisture in the eye, potentially causing significant discomfort, inflammation, or damage to the cornea. |

| H400 | Very toxic to aquatic life[4][6] | (For racemic mixture) Nitrogen-containing heterocyclic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. This classification mandates strict protocols to prevent release into waterways.[4][6] |

Precautionary Statements (P-Codes): A selection of key statements includes:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Diagram: GHS Hazard Logic

Causality from chemical properties to GHS hazards and required PPE.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for neat transfers. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

-

Stability and Reactivity Profile

Understanding the chemical's stability is key to safe storage and use in reactions.

-

Reactivity: The compound is stable under recommended storage conditions (refrigerated at 2-8°C, tightly sealed).[5] The primary amine is nucleophilic and basic.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7] Reaction with strong acids will readily cleave the acid-labile Boc protecting group, often exothermically.

-

Hazardous Decomposition Products:

-

Thermal Decomposition: The Boc group is susceptible to thermal deprotection at high temperatures (typically >150°C).[8] This process is not explosive but generates flammable isobutylene gas and carbon dioxide.[4][8] Therefore, reactions at elevated temperatures should be conducted with appropriate ventilation and pressure relief.

-

Combustion: In a fire, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

-

Accidental Release and First-Aid Protocols

Rapid and correct response to spills or exposures is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if it can be done safely. Seek immediate medical attention.[4][6]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[4][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

Spill Response Protocol

This protocol is for minor laboratory spills (<100 mL) by trained personnel. For large spills, evacuate the area and contact your institution's emergency response team.

Diagram: Laboratory Spill Response Workflow

Step-by-step workflow for a minor chemical spill.

Detailed Spill Cleanup Steps:

-

Alert & Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

-

Assess: Quickly assess the spill size and potential for vapor exposure. Ensure fume hood ventilation is operational if the spill is contained within it.

-

PPE: Don the appropriate PPE as described in Section 3.

-

Contain: For a liquid spill, create a dike around the perimeter using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[9] This prevents the spill from spreading.

-

Absorb: Gently cover the contained spill with more absorbent material, working from the outside in. Avoid splashing.

-

Clean-Up: Once fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container. Decontaminate the spill surface with a mild detergent and water, then wipe dry.

-

Disposal: Seal the waste container and affix a properly completed hazardous waste label. Dispose of all contaminated materials (including gloves and wipes) in this container. Arrange for pickup according to your institution's hazardous waste procedures.[10]

-

Report: Report the incident to your laboratory supervisor or safety officer, even if there were no injuries.

Conclusion

This compound is a valuable synthetic tool that can be used safely when its chemical properties and associated hazards are understood and respected. The core principles of safe handling—containment via engineering controls, protection via appropriate PPE, and preparedness through established protocols—are non-negotiable. By integrating the insights and procedures outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their scientific work.

References

- ACS Green Chemistry Institute, BOC Deprotection - Thermal Methods.

- Princeton University Environmental Health & Safety, Chemical Spill Procedures.

- University of California, Berkeley, Environment, Health & Safety, Preparing for Emergency Chemical Spills.